JNJ-26489112 was developed by Janssen Pharmaceuticals and is categorized under broad-spectrum anticonvulsants. It belongs to a class of compounds that target various mechanisms involved in seizure activity, making it a candidate for treating different types of epilepsy. The compound's chemical structure is characterized by the presence of a chloro-dihydrobenzo-dioxin moiety linked to a sulfamide group, which contributes to its pharmacological properties .
The synthesis of JNJ-26489112 involves several key steps utilizing regioselective methods to obtain the desired dioxin derivatives. The primary synthetic route includes:
This multi-step synthesis allows for the production of single enantiomers, which are crucial for evaluating the pharmacological activity and safety profile of the compound.
The molecular formula for JNJ-26489112 is C₁₁H₁₃ClN₂O₃S, and its molecular weight is approximately 288.75 g/mol. The structure features a chloro-substituted benzodioxin ring system connected to a methylsulfamide group, which is essential for its anticonvulsant activity.
The structural representation can be summarized as follows:
The chemical reactions involved in synthesizing JNJ-26489112 include:
These reactions are carefully controlled to optimize yield and purity.
JNJ-26489112 exerts its anticonvulsant effects primarily through modulation of neurotransmitter systems involved in seizure propagation. The proposed mechanism includes:
In clinical studies, JNJ-26489112 demonstrated a dose-dependent effect on reducing photoparoxysmal responses in patients with photosensitive epilepsy, indicating its potential effectiveness in managing seizure disorders .
JNJ-26489112 exhibits several notable physical and chemical properties:
These properties are critical when considering formulation strategies for clinical applications.
JNJ-26489112 has significant potential applications in various scientific domains:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: